molecular formula C9H13N3O4 B116774 2-Amino-1-((2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)pyrimidin-4(1H)-one CAS No. 123075-23-0

2-Amino-1-((2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)pyrimidin-4(1H)-one

Cat. No.: B116774
CAS No.: 123075-23-0
M. Wt: 227.22 g/mol
InChI Key: HPDXILRPBZRTHG-SHYZEUOFSA-N
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Description

2-Amino-1-((2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)pyrimidin-4(1H)-one, also known as this compound, is a useful research compound. Its molecular formula is C9H13N3O4 and its molecular weight is 227.22 g/mol. The purity is usually 95%.
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Scientific Research Applications

Synthetic Methodologies and Nucleoside Analog Development

An efficient synthetic route to various 5-substituted 2-amino-7-((2R,4R,5R)-tetrahydro-4-hydroxy-5-(hydroxymethyl)furan-2-yl)-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one compounds has been developed, showcasing the potential of this compound in creating nucleoside analogs with significant biological activity. This method involves the condensation of omega-substituted aldehydes with 2,6-diaminopyrimidin-4(3H)-one, followed by Boc protection, demonstrating its utility in facilitating nucleoside synthesis with potential therapeutic applications (Wang & Gold, 2009).

Development of Chelators and Metal Complexes

Thymidine and uridine derivatives have been modified to create novel bifunctional chelators that lead to the development of rhenium tricarbonyl complexes. These complexes, derived from modifications at the C2' and C5' ribose positions, have potential applications in diagnostic and therapeutic radiopharmaceuticals, illustrating the compound's role in advancing medical imaging and targeted therapy technologies (Wei et al., 2005).

Antimicrobial and Antitumor Activity

The synthesis of novel 3-[(Heteroaryl-2-ylimino)-methyl]-4-hydroxy-chromen-2-ones and tetrazole derivatives has been explored, highlighting the antimicrobial and antitumor activities of these compounds. This research underscores the compound's potential in the development of new therapeutic agents with efficacy against bacterial infections and cancer (Hoti et al., 2021).

Bioactive Compound Synthesis

The compound's structure is crucial in the synthesis of bioactive heterocyclic compounds, such as pyrimidine and pyrazole derivatives, which show promising plant-growth regulatory, antimicrobial, and cytotoxic activities. This highlights its role in agricultural science and drug development, offering a pathway to discovering new bioactive molecules with varied applications (Aniskova et al., 2017).

Metabolic Profiling and Diagnostic Marker Discovery

In a study focused on identifying urinary biomarkers for Plasmodium infection, a derivative of this compound was identified as a potential diagnostic marker. This application demonstrates the compound's relevance in the development of non-invasive diagnostic tools for infectious diseases, contributing to the early detection and management of malaria (Tritten et al., 2013).

Biochemical Analysis

Biochemical Properties

2’-Deoxyisocytidine interacts with various enzymes, proteins, and other biomolecules in biochemical reactions. It is a purine nucleoside analog, and purine nucleoside analogs have broad antitumor activity targeting indolent lymphoid malignancies . The anticancer mechanisms in this process rely on inhibition of DNA synthesis and induction of apoptosis .

Cellular Effects

2’-Deoxyisocytidine has significant effects on various types of cells and cellular processes. For instance, it has been shown to induce cardiac differentiation in human umbilical cord mesenchymal stem cells . The transplanted cells differentiated into functional cardiomyocytes and significantly improved cardiac performance .

Molecular Mechanism

At the molecular level, 2’-Deoxyisocytidine exerts its effects through several mechanisms. It is incorporated into DNA, leading to premature chain termination after insertion of another nucleotide triphosphate . This non-terminal position inhibits its removal by DNA repair enzymes, ultimately leading to apoptosis .

Temporal Effects in Laboratory Settings

Over time in laboratory settings, 2’-Deoxyisocytidine exhibits changes in its effects. For instance, oligonucleotides containing 2’-Deoxyisocytidine are susceptible to a stepwise depyrimidination . Oligonucleotides incorporating 2’-O-alkylated nucleosides are stable .

Metabolic Pathways

2’-Deoxyisocytidine is involved in several metabolic pathways. It is metabolized through glycolysis and oxidative phosphorylation to produce adenosine triphosphate (ATP), which provides the energy for most cellular functions .

Properties

IUPAC Name

2-amino-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3O4/c10-9-11-7(15)1-2-12(9)8-3-5(14)6(4-13)16-8/h1-2,5-6,8,13-14H,3-4H2,(H2,10,11,15)/t5-,6+,8+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPDXILRPBZRTHG-SHYZEUOFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(OC1N2C=CC(=O)N=C2N)CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]([C@H](O[C@H]1N2C=CC(=O)N=C2N)CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Customer
Q & A

ANone: 2'-Deoxyisocytidine can form base pairs with both canonical (dG, dA, dT, dC) and non-canonical nucleosides, impacting duplex stability differently depending on the context:

  • Parallel vs. Antiparallel DNA: In parallel DNA duplexes, incorporating 2'-deoxyisocytidine generally decreases stability compared to duplexes with its 5-methylated counterpart (5-methyl-2'-deoxyisocytidine). This destabilization is less pronounced in antiparallel DNA. []
  • Impact of Methylation: The presence of a 5-methyl group on 2'-deoxyisocytidine (forming 5-methyl-2'-deoxyisocytidine) significantly enhances the stability of the iCd⋅Gd base pair in parallel-stranded DNA. This stabilization is attributed to favorable methyl/methyl contacts or methyl/backbone interactions. []
  • Base Pairing with Isoguanosine: When paired with 2'-deoxyisoguanosine, 2'-deoxyisocytidine forms a base pair that exhibits different stability levels depending on the methylation status of both nucleosides. The 5-methylated forms of both nucleosides create a more stable base pair compared to their unmethylated counterparts. []

A: Yes, oligonucleotides containing 2'-deoxyisocytidine demonstrate increased resistance to degradation by 3'-exonucleases, specifically snake-venom phosphodiesterase. This enhanced stability is attributed to the modified structure of 2'-deoxyisocytidine compared to its canonical counterparts. []

ANone: Modifications to the 2'-deoxyisocytidine structure, such as the addition of a 5-methyl group or 2'-O-alkylation, significantly influence its base-pairing properties:

  • 5-Methylation: The addition of a methyl group at the 5-position of 2'-deoxyisocytidine not only enhances duplex stability but also improves the stability of its triphosphate form, which is crucial for enzymatic incorporation during DNA synthesis. []

A: 8-Aza-2'-deoxyisoguanosine, a fluorescent analog of 2'-deoxyisoguanosine, exhibits enhanced fluorescence in alkaline conditions. When incorporated into DNA duplexes with 2'-deoxyisocytidine, changes in fluorescence can be used to monitor base pair stability and formation. This property makes 8-aza-2'-deoxyisoguanosine a valuable tool for studying DNA structure and interactions. []

ANone: The unique properties of 2'-deoxyisocytidine make it a promising candidate for various applications:

  • Expanding the Genetic Alphabet: 2'-deoxyisocytidine, when paired with 2'-deoxyisoguanosine, expands the genetic alphabet, offering the potential to create new biological functions and enhance the information storage capacity of DNA. This has significant implications for synthetic biology and the development of novel biotechnologies. []
  • DNA-Based Nanostructures: The ability of 2'-deoxyisocytidine to form stable base pairs with both canonical and non-canonical nucleosides makes it a valuable building block for creating complex DNA-based nanostructures. []
  • Antisense and Antigene Therapies: The enhanced stability of oligonucleotides containing 2'-deoxyisocytidine against enzymatic degradation makes them attractive candidates for antisense and antigene therapies, where resistance to nucleases is crucial for therapeutic efficacy. []

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